molecular formula C13H20O3S B13562872 3, 4-Methylbenzenesulfonate CAS No. 68880-56-8

3, 4-Methylbenzenesulfonate

Cat. No.: B13562872
CAS No.: 68880-56-8
M. Wt: 256.36 g/mol
InChI Key: XUCWOJZNDILAOI-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 3,3-dimethylbutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethylbutyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with 3,3-dimethylbutanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Sulfonation Reaction: 4-methylbenzenesulfonyl chloride reacts with 3,3-dimethylbutanol in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3,3-dimethylbutyl 4-methylbenzene-1-sulfonate may involve large-scale sulfonation processes using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thiol derivatives.

    Oxidation: The major products include sulfonic acids or sulfone derivatives.

    Reduction: The major products are sulfides or other reduced forms of the compound.

Scientific Research Applications

3,3-Dimethylbutyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals, surfactants, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,3-dimethylbutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as an electrophile, facilitating nucleophilic substitution reactions. The compound may also interact with biological macromolecules, leading to potential antimicrobial or antifungal effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonate: A simpler sulfonate derivative with similar chemical properties.

    3,3-Dimethylbutyl Sulfonate: Another sulfonate compound with a different substitution pattern.

    Benzene Sulfonate: A basic sulfonate compound used in various chemical applications.

Uniqueness

3,3-Dimethylbutyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a 3,3-dimethylbutyl group and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

68880-56-8

Molecular Formula

C13H20O3S

Molecular Weight

256.36 g/mol

IUPAC Name

3,3-dimethylbutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H20O3S/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

XUCWOJZNDILAOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)C

Origin of Product

United States

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